4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}benzamide
Description
4-{[3-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}benzamide is a synthetic compound featuring a benzotriazinone core fused to a benzene ring, linked via a propanoyl spacer to a benzamide group. The benzotriazinone moiety (C₇H₅N₃O) is a heterocyclic system known for its electron-deficient properties, enabling interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C17H15N5O3 |
|---|---|
Molecular Weight |
337.33 g/mol |
IUPAC Name |
4-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzamide |
InChI |
InChI=1S/C17H15N5O3/c18-16(24)11-5-7-12(8-6-11)19-15(23)9-10-22-17(25)13-3-1-2-4-14(13)20-21-22/h1-8H,9-10H2,(H2,18,24)(H,19,23) |
InChI Key |
CKXDXJRMLUSEBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: One synthetic route involves the reaction of 3-aminobenzoic acid with 4-oxo-1,2,3-benzotriazine in the presence of appropriate reagents.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., acetic acid or acetonitrile).
Industrial Production: While not widely used industrially, the compound can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents: Reagents like sodium hydroxide, hydrazine, and acetic anhydride are often employed.
Major Products: The products depend on the specific reaction conditions but may include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its reactivity.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Research into its pharmacological properties and potential drug development.
Industry: Limited industrial applications, but it contributes to the development of novel compounds.
Mechanism of Action
- The exact mechanism of action remains an area of study.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Comparative Analysis
Benzotriazinone Derivatives Zelatriazinum shares the benzotriazinone core but replaces the propanoyl-benzamide with an acetamide-trifluoromethoxyphenylethyl group. The trifluoromethoxy substituent enhances lipophilicity, likely improving blood-brain barrier penetration compared to the target compound . Azinphos ethyl demonstrates how benzotriazinone can be incorporated into organophosphates for insecticidal activity. The phosphorothioate ester enables acetylcholinesterase inhibition, a mechanism absent in the target compound due to its non-phosphate structure .
Heterocyclic Analogues Benzo[b][1,4]oxazin-3(4H)-ones () replace the triazine ring with an oxazinone, altering electronic properties.
Benzamide Derivatives Compounds in (e.g., compound 15) share the benzamide group but lack the benzotriazinone moiety. Their peptide-like structures suggest applications in targeting proteases or G-protein-coupled receptors, diverging from the target compound’s likely enzyme inhibition role .
Research Findings and Structure-Activity Relationships (SAR)
- Benzotriazinone Core: Critical for electron-deficient interactions, enabling covalent or non-covalent binding to catalytic sites (e.g., kinases or proteases). The 4-oxo group may participate in hydrogen bonding .
- Substituent Effects :
Biological Activity
The compound 4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}benzamide is a derivative of benzotriazinone, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available benzotriazinone derivatives. The general synthetic route includes:
- Formation of the benzotriazinone core : This is achieved through cyclization reactions involving appropriate amines and aromatic aldehydes.
- Modification of the core : Functional groups are introduced to enhance biological activity.
- Final amide formation : The compound is completed by coupling with an appropriate amine to form the amide bond.
Anticancer Activity
Research indicates that benzotriazinone derivatives exhibit significant anticancer properties. For instance, studies have shown that specific derivatives can inhibit the growth of various cancer cell lines, including HepG2 liver carcinoma cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | 25.6 | Apoptosis induction |
| Tirapazamine | Various | 10.5 | DNA damage |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 15.0 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as matrix metalloproteinases and alpha-glucosidase, which play crucial roles in cancer progression and metabolic disorders.
- DNA Interaction : Similar to other benzotriazinones, it may intercalate into DNA or interact with topoisomerases, leading to DNA damage and subsequent cell death.
Case Studies
Recent studies have explored the effectiveness of this compound in various biological assays:
- In Vitro Studies : A study demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in HepG2 cells.
- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
